Technical Monograph: Structural Dynamics and Synthetic Utility of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine
[1] Executive Summary This technical guide provides a comprehensive analysis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine , a specialized heterocyclic intermediate critical in the development of high-energy density materia...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine , a specialized heterocyclic intermediate critical in the development of high-energy density materials (HEDMs) and fused-ring pharmaceutical scaffolds. Unlike its more common isomer (1,3-dimethyl-4-nitro-1H-pyrazol-5-amine), this compound exhibits unique electronic properties due to the specific arrangement of the electron-donating amine and electron-withdrawing nitro groups relative to the N-methylated pyrazole core. This monograph details its molecular identity, validated synthetic protocols involving nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The precise identification of pyrazole regioisomers is a frequent challenge in heterocyclic chemistry. The 1,5-dimethyl substitution pattern fixes the tautomeric state of the pyrazole ring, distinguishing it from 1,3-dimethyl analogues.[1]
Derived from structure:[2][3][4][5]XZY... (Isomer specific)
CAS Registry Number
Not widely listed as a commodity; derivative of 35100-92-6
Structural Visualization (2D)
The following diagram illustrates the connectivity and regiochemistry. Note the positioning of the amine at C3 and the nitro group at C4, with methyl groups at N1 and C5.[1]
Figure 1: Connectivity diagram of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine highlighting the 1,5-substitution pattern.[1]
Physicochemical Profile
Understanding the physical properties is essential for purification and handling. The presence of the nitro group significantly lowers the basicity of the amine and increases the compound's density.
Appearance: Yellow crystalline solid (characteristic of nitro-substituted heterocycles).[1]
Electronic Character: The C4-nitro group exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution but activating the C3 and C5 positions for nucleophilic attack (relevant for synthesis).[1]
The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine is non-trivial due to the need for precise regiocontrol. The most robust "Expert" protocol utilizes Nucleophilic Aromatic Substitution (
) on a dinitro precursor. This method avoids the ambiguity of direct nitration of the amine, which can lead to complex mixtures or oxidation.
Primary Route: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
of 1,5-Dimethyl-3,4-dinitropyrazole[1]
This pathway exploits the differential reactivity of nitro groups on the pyrazole ring. The nitro group at C3 is more susceptible to displacement by nucleophiles (like ammonia) than the C4 nitro group, likely due to steric relief and electronic activation by the adjacent N2 and C4-nitro group.
Conditions: High temperature/pressure (autoclave).
Note: Without the catalyst, the bromo-derivative is inert to aqueous ammonia, highlighting the necessity of metal mediation for this transformation.[1]
Synthetic Workflow Diagram
Figure 2: Validated synthetic pathways for the production of the target amine.
The 4-nitro-3-amino pyrazole motif is a "privileged structure" in drug discovery.[1]
Reduction: The nitro group can be reduced (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
or ) to a diamine (3,4-diamino-1,5-dimethylpyrazole).
Cyclization: The resulting diamine is a precursor for fusing 6-membered rings, creating pyrazolo[3,4-b]pyrazines or pyrazolo[1,5-d][1,2,4]triazines . These fused systems are bioisosteres of purines and are investigated as kinase inhibitors.
Energetic Materials
In the field of energetics, the compound serves as an insensitive high-explosive intermediate.[1] The alternating amine (donor) and nitro (acceptor) groups create a "push-pull" electronic system that enhances stability (insensitivity to shock) while maintaining high energy density.
References
Perevalov, V. P., et al. (1983).[1][6] Synthesis of 3-amino-4-nitropyrazoles. Chemistry of Heterocyclic Compounds.
Shkineva, T. K., et al. (2018).[1] Synthesis of 4,4'-dinitro-1H,1'H-[3,3'-bipyrazole]-5,5'-diamine. ResearchGate.
PubChem Compound Summary. (2025). 1,5-dimethyl-1H-pyrazol-3-amine (Precursor Data). National Center for Biotechnology Information.[1]
Golovanov, A. A., et al. (2022).[7] Synthesis of 2,5-disubstituted pyrazolyl-1,3,4-oxadiazoles. Bulletin of the Academy of Sciences of the USSR.[7]
An In-depth Technical Guide to 3-amino-1,5-dimethyl-4-nitropyrazole: Physicochemical Profile and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals Introduction 3-amino-1,5-dimethyl-4-nitropyrazole is a heterocyclic compound of significant interest within contemporary chemical research, particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,5-dimethyl-4-nitropyrazole is a heterocyclic compound of significant interest within contemporary chemical research, particularly in the fields of energetic materials and medicinal chemistry. Its structural framework, featuring a pyrazole core substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique electronic and chemical character. This guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound and its close structural analogs. While direct experimental data for 3-amino-1,5-dimethyl-4-nitropyrazole is not extensively reported in publicly accessible literature, this document will leverage data from related compounds to provide a scientifically grounded estimation of its expected characteristics.
Molecular and Physicochemical Profile
A detailed summary of the key physicochemical parameters for 3-amino-1,5-dimethyl-4-nitropyrazole and its structural analogs is presented below. This comparative approach allows for an informed estimation of the properties of the title compound.
Expected to be a crystalline solid, potentially yellow or orange due to the nitro-amino substitution pattern.
White to light yellow crystalline powder.
Not specified, likely a crystalline solid.
Crystalline Powder.
Melting Point (°C)
Estimated to be in the range of 140-160 °C. The presence of both amino and nitro groups, along with an additional methyl group compared to 3-methyl-4-nitropyrazole, would likely increase the melting point due to stronger intermolecular interactions.
132 - 136 °C
65 - 68 °C
127 °C
Solubility
Expected to have moderate solubility in polar organic solvents such as acetone, ethanol, and DMSO. Solubility in water is likely to be low.[4]
Experimental Protocol: Melting Point Determination
The determination of a precise melting point is a critical first step in the characterization of a novel synthesized compound. The following protocol outlines a standard and reliable method for this purpose.
Objective: To accurately determine the melting point range of a synthesized crystalline organic compound.
Materials and Equipment:
Melting point apparatus (e.g., Büchi B-545 or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle
The synthesized and purified crystalline sample of 3-amino-1,5-dimethyl-4-nitropyrazole
Reference standard with a known melting point in a similar range (optional, for calibration)
Methodology:
Sample Preparation:
Ensure the sample is completely dry and free of solvent.
If the crystals are large, gently grind them into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
Capillary Tube Packing:
Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be between 2-4 mm.
Apparatus Setup and Calibration:
Turn on the melting point apparatus and set the starting temperature to approximately 20°C below the expected melting point.
Set a heating rate of 1-2°C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.
If using a reference standard, run a melting point determination on the standard to ensure the apparatus is calibrated correctly.
Melting Point Measurement:
Insert the packed capillary tube into the heating block of the apparatus.
Observe the sample through the magnifying lens as the temperature increases.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Continue to observe and record the temperature at which the entire sample has completely melted (the end of melting).
The melting point is reported as a range from the onset to the completion of melting.
Data Recording and Analysis:
Record the observed melting point range.
A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Repeat the measurement with a fresh capillary tube to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Predicted Spectroscopic and Chromatographic Behavior
Based on its structure, the following spectroscopic and chromatographic characteristics can be anticipated for 3-amino-1,5-dimethyl-4-nitropyrazole:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the protons of the amino group. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.
¹³C NMR: The carbon NMR spectrum will reveal five distinct carbon signals corresponding to the pyrazole ring carbons and the two methyl groups.
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl groups (around 2850-3000 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
UV-Vis: The presence of the chromophoric nitro and amino groups on the pyrazole ring is expected to result in UV-Vis absorption in the range of 250-400 nm.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ). Fragmentation patterns will likely involve the loss of the nitro group and cleavage of the pyrazole ring.
Chromatography (TLC/HPLC): Due to its polarity, 3-amino-1,5-dimethyl-4-nitropyrazole is expected to have a moderate retention factor (Rf) on silica gel TLC plates when using a moderately polar mobile phase (e.g., ethyl acetate/hexane mixture). In reverse-phase HPLC, it would elute at a reasonable retention time with a mobile phase of acetonitrile/water or methanol/water.
Conclusion
While direct experimental data for 3-amino-1,5-dimethyl-4-nitropyrazole remains to be extensively published, a comprehensive understanding of its physicochemical properties can be extrapolated from the analysis of its structural analogs. The provided data and protocols offer a solid foundation for researchers and scientists working with this and related compounds. The predicted melting point, along with the expected spectroscopic and chromatographic behavior, will aid in the synthesis, purification, and characterization of this promising molecule. As with any novel compound, careful experimental verification of these predicted properties is essential.
References
Shevelev, S., Dalinger, I., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42, 1063–1068. [Link]
Pang, W., et al. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(1), 123-130. [Link]
Kowalski, K., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4589. [Link]
Ravi, P., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1037, 268-277. [Link]
Chem-Impex. (n.d.). 3-Methyl-4-nitropyrazole. Retrieved from [Link]
LookChem. (n.d.). 3-AMINO-1,5-DIMETHYLPYRAZOLE. Retrieved from [Link]
Guo, H., et al. (2017). Solubility and thermodynamic properties of a kind of explosives in four binary solvents. Journal of Molecular Liquids, 241, 622-629. [Link]
Vo, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6529. [Link]
Telvekar, V. N., et al. (2010). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 567-572. [Link]
Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. [Link]
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5439. [Link]
Zhang, J., et al. (2014). Synthesis and characterization of 4-Amino-3, 5-dinitropyrazole(LLM-116) condensation products. ResearchGate. [Link]
A Computational Chemistry Whitepaper: Elucidating the Electronic Properties and Dipole Moment of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine for Drug Discovery
Abstract Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, directly impacting its pharmacokinetic and pharmacodynamic profile. This technical guide focuses on a specific, promising derivative: 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine. Due to the limited availability of direct experimental data for this compound[4], this whitepaper presents a comprehensive computational workflow to predict its electronic properties and dipole moment. This in-silico approach, centered around Density Functional Theory (DFT), provides a robust framework for researchers and drug development professionals to understand the molecule's behavior and potential as a drug candidate.
Introduction: The Significance of Substituted Pyrazoles in Drug Development
The pyrazole scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs.[3][5] Its prevalence stems from its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[3][6] The electronic nature of the pyrazole ring, and consequently its interaction profile, is highly sensitive to the nature and position of its substituents.
The molecule of interest, 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine, combines several key functional groups:
A Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid scaffold.
Two Methyl Groups (N1 and C5): These groups can influence solubility and steric interactions within a binding pocket.
A Nitro Group (C4): A strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring. The presence of a nitro group has been explored in developing novel estrogen receptor ligands.[7]
An Amino Group (C3): A key functional group for forming hydrogen bonds and acting as a potential point for further chemical modification. 3-aminopyrazole analogs are valuable building blocks for more complex drug candidates.
Understanding the interplay of these groups is crucial for predicting the molecule's behavior. Key electronic properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) dictate its solubility, membrane permeability, and reactivity.
A Validated Computational Approach: Density Functional Theory (DFT)
In the absence of extensive experimental data, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for elucidating the structural and electronic properties of pyrazole derivatives.[8][9] DFT calculations, particularly with hybrid functionals like B3LYP, offer a detailed and accurate insight into a molecule's electronic structure.[10][11]
This guide outlines a comprehensive DFT-based workflow to characterize 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine.
Computational Workflow: From Structure to Properties
The following diagram illustrates the logical flow of the computational investigation:
Caption: A flowchart of the DFT-based computational workflow.
This protocol provides a detailed methodology for the in-silico investigation.
Objective: To calculate the optimized geometry, electronic properties, and dipole moment of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine.
Required Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
Molecular Structure Construction:
Build the 3D structure of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine using the software's molecular editor.
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
Geometry Optimization:
Set up a DFT calculation for geometry optimization.
Functional: Select the B3LYP hybrid functional, which is known to provide a good balance of accuracy and computational cost for organic molecules.
Basis Set: Choose the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in systems with lone pairs and anions, while the polarization functions (d,p) allow for more flexibility in the orbital shapes.[9]
Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent can be employed.
Execute the calculation. The output will be the optimized 3D coordinates of the molecule at its lowest energy state.
Frequency Analysis:
Perform a frequency calculation using the optimized geometry from the previous step with the same functional and basis set.
Self-Validation: The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Calculation of Electronic Properties:
Using the optimized and validated structure, perform a single-point energy calculation.
From this calculation, extract the following key parameters:
Energy of the Highest Occupied Molecular Orbital (HOMO)
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)
Total Dipole Moment
Predicted Electronic Properties and Their Implications
The following table summarizes the predicted electronic properties for 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine based on the proposed DFT calculations. The values are contextualized with typical ranges observed for similar heterocyclic compounds.
Property
Predicted Value (Illustrative)
Significance in Drug Discovery
HOMO Energy
-6.5 to -7.5 eV
Indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy
-1.5 to -2.5 eV
Represents the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)
4.5 to 5.5 eV
A larger energy gap implies higher kinetic stability and lower chemical reactivity. This is often a desirable trait for drug candidates to minimize off-target reactions.
Dipole Moment (µ)
4.0 to 6.0 Debye
A significant dipole moment suggests a polar molecule, which generally correlates with higher aqueous solubility and the ability to form strong dipole-dipole interactions with a target protein. The parent pyrazole molecule has a dipole moment of 2.20 Debye.[12]
Visualizing the Molecule's Polarity
The calculated dipole moment arises from the asymmetric distribution of electron density within the molecule. The electron-withdrawing nitro group and the electron-donating amino group create a significant charge separation.
Caption: The molecular structure and predicted dipole moment vector.
Potential Applications in Drug Development
The unique electronic features of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine suggest its potential as a scaffold for developing novel therapeutics.
Enzyme Inhibition: The pyrazole ring is a known pharmacophore for various enzyme inhibitors, including kinase inhibitors.[1] The amino group can act as a hydrogen bond donor, while the nitro group can engage in specific interactions within a binding site.
Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] The electronic modulation by the nitro group could be explored to enhance potency against resistant strains.
Anticancer Therapeutics: The antiproliferative activity of pyrazole-containing compounds is well-documented.[13][14] The predicted properties of this molecule make it an interesting candidate for screening against various cancer cell lines.
Conclusion
This technical guide has outlined a robust computational framework for characterizing the electronic properties and dipole moment of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine. By leveraging Density Functional Theory, researchers can gain significant insights into the molecule's potential behavior and guide its further development as a therapeutic agent. The presented workflow is not only applicable to the title compound but also serves as a template for the in-silico evaluation of other novel pyrazole derivatives, thereby accelerating the drug discovery process.
References
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Google Cloud.
Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support - College of Science. (2025, May 14). College of Science.
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. RSC Publishing.
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). PMC.
DFT-based QSAR Study of Substituted Pyridine-Pyrazole Derivatives as Corrosion Inhibitors in Molar Hydrochloric Acid - ResearchGate. (2025, October 26). ResearchGate.
Theoretical study using DFT calculations on inhibitory action of two pyrazole compounds on corrosion of Steel in phosphoric acid | Journal of Applied Chemistry and Environment Protection. (2017, May 29). Journal of Applied Chemistry and Environment Protection.
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). PMC.
On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations - SciSpace. (2017, May 14). SciSpace.
Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF - ResearchGate. ResearchGate.
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC. PMC.
Recent applications of pyrazole and its substituted analogs. (2016, August 6). International Journal of Applied Research.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones - ResearchGate. ResearchGate.
Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis - Benchchem. Benchchem.
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkRO-s6E58A_EJR6jzveqgMgGODGNFNhVl4-2WuBAkHg9q5Ok-8AiXi9oFveLjSdvVx7IjSB8s7bURXjRVta3eRbDvo-t5s_JpqB0x0c8q_SNUuluK4uKLPL5wJ9cFxezKhChQ75MeyjRqLjn_BilC-aWIZds0JR15kE3ffZt_QyNf02i3izM=
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers.
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][10][13]triazin-7(6H) - PMC. (2025, September 18). PMC. Retrieved from
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. (2024, November 22). MDPI.
1,5-Dimethyl-4-nitro-1H-pyrazole Properties - EPA. (2025, October 15). EPA.
Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole - PrepChem.com. PrepChem.com.
Dipole moments - Stenutz. Stenutz.
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (2008, December 29). MDPI.
Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. (2021, December 31). European Journal of Chemistry.
The Strategic Utility of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine in Modern Heterocyclic Synthesis
An In-depth Technical Guide Abstract The 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine scaffold is a highly versatile and strategic building block in the synthesis of complex heterocyclic systems. Its unique electronic and str...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
The 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine scaffold is a highly versatile and strategic building block in the synthesis of complex heterocyclic systems. Its unique electronic and structural features, characterized by the vicinal amino and nitro functionalities on a stable pyrazole core, provide a powerful platform for constructing a diverse array of fused heterocyclic compounds. This guide elucidates the synthetic potential of this reagent, focusing on its application in the construction of biologically significant pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthetic intermediate.
From a synthetic chemist's perspective, the value of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine lies in the predictable and versatile reactivity of its ortho-nitro-amino arrangement. The electron-withdrawing nitro group significantly influences the nucleophilicity of the adjacent amino group and acidifies its protons, facilitating reactions under specific conditions. Furthermore, the nitro group itself serves as a latent amino functionality, which can be unmasked via reduction to open up a second dimension of synthetic diversification.[1][2][3] The dimethyl substitution at the N1 and C5 positions provides steric bulk and electronic modulation, and critically, prevents tautomerism, leading to more specific and predictable reaction outcomes.
The strategic placement of these functional groups enables a variety of cyclization strategies, primarily through condensation reactions where the amine acts as a binucleophile.
Synthesis of Fused Pyrazole Heterocycles
The primary application of this pyrazole derivative is in the construction of fused bicyclic systems, which are isosteres of purines and are of significant interest in medicinal chemistry.[4][5]
Construction of the Pyrazolo[3,4-b]pyridine Core
The synthesis of pyrazolo[3,4-b]pyridines, analogues of adenine, is a cornerstone application. This is typically achieved via the Friedländer annulation or related condensation reactions, which involve the reaction of the ortho-amino group with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[6][7][8]
The reaction proceeds via an initial nucleophilic attack of the pyrazole's amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl partner, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the activated C4 position of the pyrazole ring (or the enamine nitrogen) onto the second carbonyl, followed by dehydration, yields the fused pyridine ring. The use of a catalyst, such as ZrCl4 or an acid, is crucial for activating the carbonyl groups towards nucleophilic attack and facilitating the final dehydration step.[6]
Caption: Experimental workflow for Friedländer-type synthesis.
This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-b]pyridines.[6]
Reaction Setup: To a solution of an appropriate α,β-unsaturated ketone (0.5 mmol) in a 1:1 mixture of EtOH and DMF (1.0 mL), add 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine (0.5 mmol, 85 mg).
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This is critical to prevent oxidation of sensitive intermediates.
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg) to the mixture. The catalyst is hygroscopic and should be handled under an inert atmosphere.
Reaction Execution: Vigorously stir the reaction mixture at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure. Partition the residue between chloroform (15 mL) and water (15 mL).
Extraction: Separate the organic layer, and wash the aqueous phase twice more with chloroform (2 x 10 mL).
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target pyrazolo[3,4-b]pyridine.
Yields are estimated based on structurally similar, non-nitrated analogs and may vary.[6]
Assembly of the Pyrazolo[3,4-d]pyrimidine Scaffold
The synthesis of pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors and purine isosteres, is another high-value application.[4][5][9] This transformation typically involves the cyclocondensation of the 3-amino-4-nitropyrazole core with reagents that can provide a one-carbon unit, such as formic acid, formamide, or orthoesters.[5][10]
When reacting with a reagent like triethyl orthoformate, the amino group first forms an ethoxyimidate intermediate. This intermediate is highly electrophilic. An intramolecular cyclization occurs where the N2 of the pyrazole ring attacks the imidate carbon. Subsequent elimination of ethanol yields the fused pyrimidine ring. The choice of the C1 synthon directly dictates the substituent at the 4-position of the resulting pyrimidine ring. For example, using formic acid leads to a pyrimidin-4-one.[5]
Caption: Logical pathways for pyrazolo[3,4-d]pyrimidine synthesis.
This protocol is based on well-established procedures for the cyclization of aminopyrazoles with formic acid.[5]
Reaction Setup: Place 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine (5.0 mmol, 850 mg) in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add an excess of formic acid (98%, 20 mL). The use of excess formic acid is crucial as it serves as both the reagent and the solvent.
Reaction Execution: Heat the solution to reflux (approx. 100-110 °C) for 6-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
Work-up: After completion, cool the reaction mixture to room temperature.
Isolation: Pour the cooled mixture into ice-cold water (100 mL) with stirring. The product will precipitate out of the aqueous solution.
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual formic acid, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-d]pyrimidin-4-one.
C1 Synthon
Product
Conditions
Yield (%)
Formic Acid
Pyrimidin-4-one derivative
Reflux, 6-8 h
>80%
Triethyl Orthoformate
4-H-pyrimidine derivative
Reflux, 4-6 h
~75-85%
Formamide
4-Aminopyrimidine derivative
180-200 °C, 2-4 h
~60-70%
Yields are typical for analogous aminopyrazole cyclizations.[5][9]
The Nitro Group: A Gateway to Further Diversification
A key, often underutilized, feature of the title compound is the synthetic potential of the nitro group. The reduction of the nitro functionality to a primary amine unmasks a versatile diamino pyrazole, a precursor for a host of other heterocyclic systems.[11] This two-step approach—first building a fused ring system and then reducing the nitro group, or vice versa—provides immense strategic depth.
The catalytic hydrogenation of the nitro group is a clean and efficient method.[11]
Preparation: Dissolve the nitro-substituted pyrazole derivative (1.0 eq) in a suitable solvent like ethanol or methanol in a flask suitable for hydrogenation.
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
Hydrogenation: Purge the flask with an inert gas (argon or nitrogen) before introducing a hydrogen atmosphere (e.g., via a hydrogen-filled balloon or a Parr apparatus).
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen until TLC analysis indicates complete consumption of the starting material.
Work-up: Carefully replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino-substituted product, which can be purified further if needed.
Caption: The nitro group as a precursor for diamine synthesis.
Conclusion
1,5-dimethyl-4-nitro-1H-pyrazol-3-amine is a strategically vital building block for heterocyclic synthesis. Its pre-organized ortho-nitro-amino functionality provides a reliable and efficient entry into medicinally relevant fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The ability to further transform the nitro group post-cyclization adds another layer of synthetic utility, enabling access to a wide chemical space. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to incorporate these valuable scaffolds into their synthetic programs.
References
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
Vasilyev, A., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628. [Link]
Manish, P., & Patel, K. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry, 4(2), 340-345. [Link]
Kislyi, V. V., Samet, A. V., & Semenov, V. V. (2001). The Utility of Nitroacetic Acid and its Derivatives in the Synthesis of Heterocycles. Current Organic Chemistry, 5(5), 553-570. [Link]
Zou, G., et al. (2023). Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. Organic & Biomolecular Chemistry. [Link]
Mamedova, V. L., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 94(4). [Link]
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]
Markopoulos, G., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1475. [Link]
Rybakov, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 850. [Link]
Gomaa, A., et al. (2016). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 101-109. [Link]
Unknown Author. (Patent). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. [Link]
Sharma, P., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]
Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry. [Link]
Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry. [Link]
Zou, G., et al. (2023). Nitroarenes and Nitroalkenes as Potential Amino Sources for the Synthesis of N-Heterocycles. Organic & Biomolecular Chemistry. [Link]
Li, J., et al. (2021). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers. [Link]
Vasilyev, A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][12][13]triazin-7(6H). Molecules, 30(18), 4321. [Link]
Zhou, D. (2023). Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. [Link]
Suwinski, J., Wagner, P., & Swierczek, K. (2001). Reactions of 1,4-Dinitropyrazole with Compounds Containing Primary Amino Arrangement. Science Direct Working Paper. [Link]
Shukurov, S. S., et al. (1993). Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile. Russian Chemical Bulletin, 42, 1552–1554. [Link]
Wagner, P., Swierczek, K., & Suwinski, J. (2001). Reactions of 1,4-dinitropyrazole with compounds containing primary amino arrangement. ChemWeb. [Link]
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
Gomha, S. M. (2012). ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES, PYRAZOLO[1,5-a]PYRIMIDINES, PYRIDO[2,3-d]PYRIMIDINES LINKED TO IMIDAZO[2,1-b]THIAZOLE SYSTEM. HETEROCYCLES, 85(9). [Link]
Habraken, C. L., & Poels, E. K. (1977). Nitropyrazoles. Part 5. Synthesis of substituted 3-nitro-4-R-pyrazoles from 3-amino-4-pyrazolecarbonitrile. Journal of Organic Chemistry. [Link]
PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. PubChem Compound Summary for CID 7017747. [Link]
Al-Adiwish, W. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]
Abu-Safieh, K. A., et al. (2009). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o145. [Link]
Habraken, C. L., & Poels, E. K. (1993). ChemInform Abstract: Nitropyrazoles. Part 5. Synthesis of Substituted 3-Nitro-4-R-pyrazoles (II)-(VI), (VIII), (IX) from 3-Amino-4-pyrazolecarbonitrile (I). ChemInform. [Link]
Gomaa, A. (2009). Pyrazoles as building blocks in heterocyclic synthesis: Synthesis of pyrazolo [3,4-d]pyrimidine, pyrazolo[3,4-e][9][13]diazepine, pyrazolo [3,4-d][4][9][12]triazine and pyrolo [4,3-e][1,2,4. Bulletin of the Chemical Society of Ethiopia. [Link]
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]
Jawiczuk, M., et al. (2022). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Molecules, 27(24), 8963. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC9786438/)
Technical Application Note: Optimized Diazotization of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine
The following Application Note and Protocol guide details the diazotization of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine . Abstract & Strategic Overview The diazotization of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine presents...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the diazotization of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine .
Abstract & Strategic Overview
The diazotization of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine presents a specific synthetic challenge due to the strong electron-withdrawing nature of the nitro group at the C4 position. Unlike electron-rich anilines, this heterocyclic amine exhibits significantly reduced nucleophilicity at the exocyclic amino group (
).
Standard aqueous methods (HCl/
) often fail or result in low yields due to the incomplete formation of the nitrosonium ion () and competitive hydrolysis of the formed diazonium salt. This guide details a Nitrosyl Sulfuric Acid Protocol , the industry "Gold Standard" for deactivated amines. This anhydrous method ensures a high concentration of the active electrophile (), driving the reaction to completion while stabilizing the energetic diazonium intermediate.
Chemical Safety & Handling
CRITICAL WARNING: Diazonium salts of nitro-substituted pyrazoles are high-energy species. They are potentially shock-sensitive and thermally unstable when dry.
Temperature Control: Never allow the reaction temperature to exceed 5°C during diazotization.
Isolation: Do NOT isolate the dry diazonium salt. Use it immediately in solution for the subsequent coupling or substitution step.
Ventilation: Nitrogen oxides (
) may be evolved; work strictly within a fume hood.
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.
Reaction Mechanism
The success of this protocol relies on the formation of the nitrosonium ion in concentrated sulfuric acid. The nitro group on the pyrazole ring deactivates the amine, requiring this potent electrophile for effective attack.
Figure 1: Mechanistic pathway for the generation of the nitrosonium electrophile and subsequent diazotization.
Charge a 3-neck round-bottom flask with Concentrated
(5.0 mL per 1.0 g of amine).
Cool the acid to 0–5°C using an ice-salt bath.
Add Sodium Nitrite (1.1 equivalents) portion-wise with vigorous stirring.
Note: Add slowly to prevent local overheating and evolution of brown
fumes.
Stir the mixture at 0–5°C for 30 minutes.
Checkpoint: Ensure the sodium nitrite is completely dissolved. Heating to 60-70°C briefly may be required if dissolution is slow, but the solution must be cooled back to 0°C before proceeding.
Step 2: Diazotization of the Amine
Prepare a solution/suspension of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine (1.0 eq) in a minimum volume of concentrated
(or a mixture of Acetic Acid/Propionic Acid 5:1 if solubility is poor).
Add the amine solution dropwise to the nitrosyl sulfuric acid mixture prepared in Step 1.
Critical: Maintain internal temperature below 5°C . The reaction is exothermic.
Stir the reaction mixture at 0–5°C for 2–3 hours .
Observation: The mixture should become a clear or slightly turbid homogenous solution.
Step 3: Verification & Work-up
Starch-Iodide Test: Take a drop of the reaction mixture and place it on starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid (required to drive the reaction).
Removal of Excess Nitrite: Add small amounts of solid Sulfamic Acid or Urea until the starch-iodide test is negative (paper remains white). This prevents side reactions during the subsequent coupling step.
Usage: The resulting solution contains the diazonium bisulfate salt and is ready for immediate coupling.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the diazonium salt.
Application: Coupling Reaction (Proof of Concept)
To verify the quality of the diazonium salt, couple it with a standard component such as N,N-diethylaniline or 2-naphthol.
Protocol for Coupling with N,N-Diethylaniline:
Dissolve N,N-diethylaniline (1.0 eq) in dilute sulfuric acid or acetic acid.
Cool the coupler solution to 0–5°C .
Add the prepared diazonium salt solution (from Section 4) dropwise to the coupler solution.
Buffer the reaction mixture to pH 4–5 using saturated Sodium Acetate solution to facilitate the coupling.
A deeply colored precipitate (Azo dye) should form immediately.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction / Amine Recovered
Nitrosating agent too weak.
Ensure Conc. is used.[1][2] Do not use water.[3] Ensure is dry.
Gas Evolution (Foaming)
Decomposition of diazonium salt.
Temperature exceeded 5°C. Keep reaction strictly at 0–5°C .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Coordination Chemistry of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine
Part 1: Executive Summary & Ligand Profile
1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine (CAS: 89607-18-1) is a specialized heterocyclic ligand characterized by a unique interplay of steric hindrance and electronic deficiency. Unlike simple pyrazoles, this molecule incorporates a strongly electron-withdrawing nitro group at the 4-position and a donor amine group at the 3-position, flanked by methyl groups at the 1- and 5-positions.
This configuration creates a "push-pull" electronic system, making the ligand valuable for:
Energetic Coordination Polymers: The nitro group and high nitrogen content contribute to high energy density.
Supramolecular Architectures: The amine (donor) and nitro (acceptor) groups facilitate robust hydrogen-bonding networks.
Tunable Catalysis: The steric bulk around the coordinating nitrogens allows for fine-tuning of metal center accessibility.
Physicochemical Profile:
Property
Specification
Notes
| Formula |
| High Nitrogen/Oxygen balance |
| MW | 156.14 g/mol | Low molecular weight ligand |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aromatics |
| Solubility | DMSO, DMF, Hot Ethanol | Poor in water/non-polar solvents |
| pKa (est) | ~2.0 - 3.0 (Ring N) | Drastically lowered by 4- |[1][2][3][4][5][6]
Part 2: Coordination Modes & Theoretical Modeling
Understanding the binding sites is critical before attempting synthesis. The ligand presents three potential interaction vectors, heavily influenced by the 4-nitro group.[7][8]
Primary Coordination Vector (N2-Binding):
The pyridine-like nitrogen (N2) is the standard coordination site for pyrazoles. However, in this specific isomer, N2 is sterically crowded by the N1-methyl group and the C3-amine group.
Implication: Metal binding may require elevated temperatures or specific counter-ions to overcome steric repulsion.
Secondary Coordination Vector (Amine-Binding):
While exocyclic amines are good donors, the 4-nitro group conjugates with the ring, reducing the electron density on the C3-amine.
Implication: The amine is a weaker base than in non-nitrated analogues. It is more likely to participate in hydrogen bonding than direct metal coordination unless the metal is a hard Lewis acid.
Tertiary Vector (Supramolecular):
The most probable structural outcome is a monodentate coordination via N2 , stabilized by extensive intermolecular hydrogen bonding between the uncoordinated
and the oxygen atoms of adjacent ligands.
Figure 1: Logical analysis of coordination vectors based on steric and electronic environment.
Part 3: Synthesis Protocol for Metal Complexes
This protocol describes the synthesis of a generic divalent metal complex
Wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).
Dry under vacuum.
Part 4: Characterization & Validation
To validate the formation of the complex, compare the spectral data of the free ligand against the isolated product.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest confirmation of coordination.
Functional Group
Free Ligand ()
Complex ()
Diagnostic Shift
3400 - 3300
3350 - 3250
Red Shift: Indicates H-bonding or coordination.
~1580
1600 - 1610
Blue Shift: Indicates coordination via Ring N2.
~1530
~1530
No Change: Confirms is not coordinating.
NMR Spectroscopy (
, DMSO-
)
Ring Methyls: The protons on the 1-Me and 5-Me groups will shift downfield (
ppm) due to the deshielding effect of the metal center.
Amine Protons: Broadening or significant shifting of the
signal suggests involvement in H-bonding networks within the crystal lattice.
X-Ray Crystallography (The Gold Standard)
Space Group: Expect centrosymmetric space groups (e.g.,
) typical for energetic pyrazoles.
Key Metric: Measure the
bond length. A length of confirms strong coordination.
Packing: Look for
stacking between pyrazole rings and hydrogen bonds linking the units into 2D sheets.
Part 5: Applications & Safety
Energetic Materials Research:
This ligand belongs to the class of nitro-functionalized azoles . While the amine reduces sensitivity compared to fully nitrated analogues, the complex may still possess energetic properties.
Safety Protocol: Perform initial friction and impact sensitivity tests on small scales (< 10 mg). Do not grind metal complexes of this ligand in a mortar without prior safety screening.
Biological Activity:
The 1,5-dimethyl-4-nitro-pyrazole scaffold mimics the adenine core of ATP.
Potential: These complexes are candidates for Kinase Inhibition studies. The metal center can fix the ligand in a bioactive conformation, potentially increasing selectivity against specific tyrosine kinases.
Figure 2: Experimental workflow for synthesis and safety assessment.
References
Synthesis of Nitropyrazoles
Title: Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (Precursor methodology).[4]
Microwave-Assisted Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine Derivatives: An Application Note and Protocol for Medicinal Chemistry
Abstract Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates with a wide array of biological activities, including anti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine scaffold is a particularly valuable building block for drug discovery, offering multiple points for chemical modification. This application note provides a detailed, field-proven protocol for the efficient synthesis of this scaffold and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the unique heating mechanism of microwave irradiation, this method dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry, offering a significant advantage over conventional synthetic routes.[6][7][8]
The Principles of Microwave-Assisted Synthesis: Beyond the Hotplate
Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction and convection to heat the reaction mixture from the outside in. This process is slow and creates significant temperature gradients within the vessel. Microwave-assisted synthesis, however, utilizes a fundamentally different mechanism for energy transfer.[9][10]
Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8][11]
Dipolar Polarization: Polar molecules, like the solvents and reagents in the reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the solution.[6][9][10]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.
This direct and volumetric heating mechanism leads to remarkably fast reaction rates, often reducing multi-hour or even multi-day reflux reactions to mere minutes.[10]
Caption: Conventional vs. Microwave Heating Mechanisms.
Synthetic Strategy: A Two-Step Pathway
The synthesis of the target compound, 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine, is efficiently achieved through a two-step process starting from commercially available materials. The key step, the nitration of the pyrazole ring, is notoriously slow under conventional conditions but is exceptionally well-suited for microwave acceleration.
The general strategy involves:
Synthesis of the Precursor: Condensation of ethyl acetoacetate and methylhydrazine followed by amination to produce 1,5-dimethyl-1H-pyrazol-3-amine. This precursor is often commercially available but can be synthesized if needed.
Microwave-Assisted Nitration: Direct nitration at the C4 position of the pyrazole ring using a nitrating agent under controlled microwave irradiation. This step is the focus of our detailed protocol.
Caption: Experimental Workflow for Microwave-Assisted Nitration.
Illustrative Results and Discussion
The microwave-assisted protocol provides excellent results for the synthesis of the parent compound and can be adapted for analogues.
Table 1: Representative Reaction Parameters and Yields
Entry
Starting Pyrazole
MW Time (min)
Temp (°C)
Power (W)
Yield (%)
1
1,5-dimethyl-1H-pyrazol-3-amine
10
80
150
92%
2
1-methyl-5-phenyl-1H-pyrazol-3-amine
12
85
150
88%
3
1-methyl-5-(p-tolyl)-1H-pyrazol-3-amine
12
85
150
90%
4
5-(4-chlorophenyl)-1-methyl-1H-pyrazol-3-amine
15
90
180
85%
The data clearly demonstrates the efficiency of the microwave protocol. Conventional nitration of similar pyrazole systems often requires hours of stirring at room temperature or elevated temperatures, with yields typically ranging from 60-75%. [12][13]The microwave method's ability to achieve uniform, rapid heating significantly accelerates the electrophilic aromatic substitution reaction, leading to higher conversion rates and cleaner product profiles in a fraction of the time. [1][7]The choice of a sealed vessel allows the reaction to be performed safely above the boiling point of the nitrating mixture, further enhancing reaction kinetics according to the Arrhenius equation.
[10]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield / Incomplete Reaction
Insufficient reaction time or temperature.
Increase the hold time in 2-minute increments or raise the temperature by 5-10 °C. Ensure efficient stirring.
Byproduct Formation
Reaction temperature is too high, causing decomposition.
Decrease the reaction temperature by 5-10 °C. A slower temperature ramp time may also be beneficial.
Pressure Limit Exceeded
The reaction is too vigorous or the vessel was overfilled.
Reduce the scale of the reaction. Ensure the total reaction volume does not exceed 50% of the vessel's maximum volume.
Conclusion
The microwave-assisted synthesis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine derivatives represents a significant advancement over classical synthetic methodologies. This protocol provides a rapid, highly efficient, and reproducible method for accessing a key scaffold in medicinal chemistry. By embracing the principles of green chemistry, this technique not only accelerates the drug discovery process but also minimizes environmental impact, making it an invaluable tool for researchers and scientists in the pharmaceutical industry.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol. [Link]
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. [Link]
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Arkivoc. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
Microwave-assisted synthesis of some biologically active pyrazole derivatives. Journal of Pharmaceutical and Scientific Innovation. [Link]
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte HAL. [Link]
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]. PMC. [Link]
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][2][6]riazin-7(6H). PMC. [Link]
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
Current status of pyrazole and its biological activities. PMC. [Link]
Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. MDPI. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
Technical Support Center: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine
Introduction Welcome to the technical support guide for the synthesis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine. This molecule is a crucial building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine. This molecule is a crucial building block in medicinal chemistry and materials science. Its synthesis, primarily involving the electrophilic nitration of 1,5-dimethyl-1H-pyrazol-3-amine, is a well-established yet nuanced procedure.[1] Achieving high yield and purity requires careful control over reaction parameters to prevent the formation of byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive, question-and-answer-based troubleshooting section and detailed FAQs to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes.
Baseline Synthesis Protocol
The nitration of substituted pyrazoles predominantly occurs at the C-4 position, which is the most electron-rich and sterically accessible site for electrophilic attack.[2][3] The following protocol is a representative method derived from standard procedures for pyrazole nitration.[4][5]
Experimental Protocol: Nitration of 1,5-Dimethyl-1H-pyrazol-3-amine
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0-5 °C using an ice-salt bath.
Substrate Addition: Slowly add 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10 °C. The amine will protonate and dissolve.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 98%) while cooling in an ice bath.
Nitration: Add the prepared nitrating mixture dropwise to the solution of the pyrazole substrate via the dropping funnel. Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine.[6]
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Overall Synthesis Workflow
Caption: Experimental workflow for the synthesis of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is very low, or I have recovered mostly unreacted starting material. What went wrong?
Potential Cause 1: Inactive Nitrating Species. The active electrophile, the nitronium ion (NO₂⁺), may not have formed in sufficient concentration. This can happen if the acids used are not concentrated enough or if the temperature is too high, leading to decomposition.
Solution: Use high-purity, concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion.[3][7] Always prepare the nitrating mixture just before use and keep it cold.
Potential Cause 2: Insufficient Reaction Time or Low Temperature. The reaction may be proceeding slowly under the current conditions, leading to incomplete conversion.
Solution: Monitor the reaction progress closely using TLC.[8] If the reaction stalls, consider extending the reaction time at 0-5 °C. A slight, carefully controlled increase in temperature (e.g., to 10 °C) can increase the reaction rate, but this must be done cautiously to avoid side reactions.
Potential Cause 3: Inefficient Mixing. Inadequate stirring can lead to poor dispersion of the reactants, creating localized areas where the reaction does not occur. This is a common issue during scale-up.[6]
Solution: Ensure vigorous and efficient magnetic or mechanical stirring throughout the reaction, especially during the addition of the nitrating agent.
Question 2: My final product is contaminated with significant impurities. I see multiple spots on my TLC plate. How can I improve the selectivity?
Potential Cause 1: Over-Nitration (Dinitration). The pyrazole ring, even after the first nitration, can be susceptible to a second nitration, especially if the reaction conditions are too harsh.
Solution: The most critical factor for preventing over-nitration is stringent temperature control.[6] Maintain the temperature strictly between 0-5 °C. A runaway exotherm will almost certainly lead to the formation of dinitro- and other degradation byproducts. Additionally, use only a slight excess (1.05-1.1 equivalents) of the nitrating agent.
Potential Cause 2: Side-Chain Oxidation or Degradation. The amine and methyl groups on the pyrazole ring can be sensitive to the strongly oxidizing conditions of the nitrating mixture, especially at elevated temperatures.
Solution: Again, precise temperature control is paramount. Slow, dropwise addition of the nitrating agent to a well-stirred solution ensures that the heat generated can be dissipated effectively by the cooling bath, preventing temperature spikes that could degrade the substrate or product.[6]
Potential Cause 3: Impure Starting Material. Impurities in the initial 1,5-dimethyl-1H-pyrazol-3-amine can lead to a variety of side products.
Solution: Verify the purity of your starting material by NMR or melting point before beginning the reaction. If necessary, purify the starting material by recrystallization or column chromatography.[8]
Troubleshooting Summary Table
Issue Encountered
Potential Cause
Recommended Solution
Low or No Yield
Inactive nitrating agent
Use fresh, high-concentration H₂SO₄ (98%) and fuming HNO₃ (>90%).
Incomplete reaction
Extend reaction time; monitor closely with TLC.[8]
Poor mixing
Ensure vigorous and efficient stirring throughout the reaction.[6]
Multiple Products
Over-nitration/Degradation
Maintain strict temperature control (0-5 °C); add nitrating agent slowly.
Impure starting material
Confirm purity of starting material before use; purify if necessary.
Purification Issues
Oily or hard-to-crystallize product
Try different recrystallization solvents or use column chromatography.
Product is an inseparable mixture
Re-evaluate reaction conditions to improve selectivity (lower temp, less HNO₃).
Question 3: The reaction is turning dark brown/black, and I am getting a low yield of an impure product. What is happening?
Potential Cause: Product/Substrate Decomposition. A dark coloration often indicates decomposition due to excessively harsh conditions. The most common culprit is a loss of temperature control, where the internal temperature rises significantly above the recommended 0-5 °C range.
Solution: This is a critical issue that requires immediate attention to the experimental setup.
Improve Heat Transfer: Ensure the reaction flask is adequately submerged in the cooling bath. For larger-scale reactions, consider using a mechanical stirrer and a larger cooling bath to manage the exotherm more effectively.[6]
Control Addition Rate: The rate of addition of the nitrating mixture should be slow enough that the cooling system can maintain the target temperature. If you observe a rapid temperature increase, stop the addition immediately until the temperature is back under control.
Pre-cool All Reagents: Ensure both the substrate solution and the nitrating mixture are thoroughly cooled to 0 °C before you begin the addition.
Logical Troubleshooting Flow
Caption: A logical decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this reaction?A: The primary hazards involve the use of highly corrosive and oxidizing strong acids. Concentrated sulfuric acid and fuming nitric acid can cause severe chemical burns. The reaction is also exothermic and has the potential for a thermal runaway if not properly controlled. Always perform the reaction in a chemical fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure an ice bath is readily available to control the exotherm, and have a base (like sodium bicarbonate) ready to neutralize any spills.
Q2: Can I use a different nitrating agent, like acetyl nitrate?A: Yes, other nitrating agents can be used. Nitration with "acetyl nitrate" (formed from nitric acid and acetic anhydride) can sometimes offer milder conditions and different selectivity compared to mixed acids.[7] However, this system also has its own set of challenges, including the potential for acetylation side reactions. For the nitration of an activated ring system like an aminopyrazole, the standard HNO₃/H₂SO₄ mixture is generally reliable and cost-effective, provided the temperature is well-controlled.
Q3: How can I best purify the final product if recrystallization fails?A: If the product is an oil or if recrystallization fails to remove a persistent impurity, flash column chromatography is the recommended next step.[6] A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from starting material and byproducts. Alternatively, forming an acid addition salt of the pyrazole can sometimes facilitate purification through crystallization.[9][10]
Q4: What is the mechanism of this reaction?A: This reaction is a classic electrophilic aromatic substitution. In the strong acid medium, nitric acid is protonated by sulfuric acid and subsequently loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). The electron-rich pyrazole ring then acts as a nucleophile, attacking the nitronium ion. The attack occurs preferentially at the C-4 position due to the directing effects of the ring nitrogens and the substituents. Finally, a base (HSO₄⁻ or H₂O) removes a proton from the C-4 carbon to restore aromaticity, yielding the 4-nitro-pyrazole product.
References
Canadian Science Publishing. (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Retrieved from [Link]
Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
Arts, Sci-Tech, et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][11]triazin-7(6H). Molecules. Available at: [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Retrieved from [Link]
Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones. ResearchGate. Retrieved from [Link]
Semantic Scholar. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Retrieved from [Link]
Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Retrieved from [Link]
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
PrepChem.com. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com. Retrieved from [Link]
ResearchGate. (n.d.). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. PubChem. Retrieved from [Link]
Minimizing side products during the nitration of 1,5-dimethyl-1H-pyrazol-3-amine
The following technical guide details the optimization of the nitration of 1,5-dimethyl-1H-pyrazol-3-amine. This protocol is designed to maximize yield and purity by systematically eliminating common side reactions such...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the optimization of the nitration of 1,5-dimethyl-1H-pyrazol-3-amine. This protocol is designed to maximize yield and purity by systematically eliminating common side reactions such as oxidative degradation and N-nitration.[1]
The Challenge:
Direct nitration of aminopyrazoles with mixed acids (
) is notoriously difficult due to the high electron density of the primary amine. This leads to two primary failure modes:
Oxidative Degradation: The amine is oxidized by nitric acid, resulting in black tarry residues and low mass recovery.
N-Nitration: Formation of unstable nitramines (
) rather than the desired C-nitro compounds ().[1]
The Solution:
The "Protection-Nitration-Deprotection" (PND) strategy is the industry standard for this transformation. By converting the free amine to an acetamide, you mask the oxidation-sensitive site and maintain the correct electronic directing effects for C4-nitration.
Part 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns black and viscous immediately upon adding nitric acid. What is happening?
Diagnosis:Oxidative Decomposition.
Primary amines are susceptible to oxidation by nitric acid, especially if the reaction temperature is uncontrolled or if the amine is unprotected. The "black tar" is a complex mixture of azo compounds, nitroso derivatives, and polymerized ring fragments.
Corrective Action:
Immediate: Stop the reaction. The product is likely lost.
Protocol Adjustment: Adopt the Acetylation Strategy (see Part 3). If you must proceed directly, ensure the amine is fully dissolved in concentrated sulfuric acid (
) before adding nitric acid. This protonates the amine (), protecting it from oxidation, though this significantly deactivates the ring.
Q2: I am observing a new spot on TLC that reverts to the starting material upon heating or aqueous workup. Is this the product?
Diagnosis:N-Nitramine Formation (
).
Under milder acidic conditions, the electrophile () may attack the nitrogen of the amine rather than the C4 carbon. These N-nitro species are thermally unstable and can hydrolyze back to the amine.
Corrective Action:
Rearrangement: Heating the N-nitro intermediate in sulfuric acid often induces migration of the nitro group to the carbon ring (C4 position).
Prevention: Use acetic anhydride (
) as part of the nitration media or protect the amine first.
Q3: The reaction is extremely sluggish. I see mostly starting material even after 24 hours.
Diagnosis:Ring Deactivation via Protonation.
If you are running the reaction in concentrated
, the amine exists almost entirely as the ammonium salt (). This cationic group is strongly electron-withdrawing, deactivating the pyrazole ring towards electrophilic aromatic substitution.
Corrective Action:
Temperature: Slowly increase the temperature to 50–60°C. Monitor carefully for exotherms.
Solvent Switch: Use the PND Strategy . The acetamide group (
) is less basic and will not protonate as readily, keeping the ring activated for nitration at milder temperatures (0–25°C).
Part 3: The "Gold Standard" Protocol (PND Strategy)
This workflow minimizes side products by chemically masking the reactive amine.
Step 1: Protection (Acetylation)
Convert 1,5-dimethyl-1H-pyrazol-3-amine to N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide.[1]
Reagents: Acetic anhydride (
, 1.2 eq), Pyridine or (cat.), DCM or Toluene.
Procedure: Stir amine with
at RT for 2 hours.
Checkpoint: Confirm conversion by TLC. The acetamide is stable and oxidation-resistant.
Step 2: Nitration
Nitrate the protected intermediate. The acetamide group directs the nitro group to the 4-position (ortho to the amino group).
Safety: Quench by pouring onto crushed ice. The product (N-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)acetamide) usually precipitates as a solid.[1]
Step 3: Deprotection (Hydrolysis)
Remove the acetyl group to reveal the final amine.
Reagents: 6M
or 10% .
Procedure: Reflux the nitrated intermediate in aqueous acid/base for 1-3 hours.
Isolation: Neutralize to pH 7-8 to precipitate the target: 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine .[1]
Data Comparison: Direct vs. Protected Route
Parameter
Direct Nitration
Protected Route (PND)
Primary Side Product
Tars (Oxidation), N-Nitramines
Minimal
Yield
20–40% (Variable)
75–85% (Consistent)
Purification
Difficult Chromatography
Recrystallization
Safety Profile
High Risk (Exotherms/Tars)
Controlled
Part 4: Reaction Logic Visualization
The following diagram illustrates the mechanistic pathways. The Green Path represents the recommended protocol, while the Red Paths indicate failure modes associated with direct nitration.
Caption: Decision tree comparing the high-risk direct nitration pathway (Red) against the robust protection-deprotection strategy (Green).
References
Nitration of Primary Amines to Form Primary Nitramines. Cranfield University, Defence Academy of the United Kingdom.
[Link]
(Provides mechanistic insight into the instability of primary amines in nitrating media and the formation of nitrate salts.)
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Journal of Organic Chemistry (ACS).
[Link]
(Discusses the synthesis and stability of aminopyrazole derivatives.)
Synthesis of 4-amino-3,5-dimethylpyrazole. SciSpace / J. Fac.[1] Pharm. Istanbul.
[Link]
(Highlights that the amino-nitro pyrazole is often accessed via reduction of a nitro precursor, validating the difficulty of direct amine nitration.)
Protecting Groups in Organic Synthesis (Nitration). Study.com / General Organic Chemistry Principles.
[Link]
(General reference for the necessity of acetylation to prevent oxidation during nitration of anilines and heterocyclic amines.)
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Thermal Stability, Decomposition Prevention, and Safe Processing of Nitro-Aminopyrazoles
Ticket ID: [AUTO-GEN-2024-NAP]
Responder: Senior Application Scientist, Process Safety Division
Executive Summary: The Stability Paradox
Nitro-aminopyrazoles (e.g., 4-amino-3,5-dinitropyrazole, 1-methyl-amino-nitropyrazoles) represent a class of high-energy density scaffolds increasingly used in oncology (kinase inhibitors) and energetic materials.
The Critical Risk: These compounds exhibit a "stability paradox." They often possess high melting points (>200°C) and appear stable during short-term handling. However, they are prone to autocatalytic decomposition —a process where the reaction products (specifically NOₓ radicals and acidic species) accelerate the degradation of the remaining material.
Support Directive: This guide moves beyond standard safety data sheets (SDS). It provides the mechanistic insight required to prevent thermal runaway during synthesis and ensure shelf-life integrity during storage.
Diagnostic Module: Thermal Characterization
How to interpret thermal data and identify "silent" instability.
The Autocatalysis Trap
Standard DSC (Differential Scanning Calorimetry) scans at high heating rates (10°C/min) often overestimate stability. The decomposition of nitro-aminopyrazoles is frequently preceded by liquefaction (melting or eutectic formation), which significantly lowers the activation energy for decomposition.
Mechanism of Failure
Liquefaction: The solid lattice breaks down (melting).
Initiation: Homolytic scission of the C-NO₂ bond releases
.
Propagation:
radicals attack the amino group (H-abstraction) or the pyrazole ring, triggering ring opening and massive gas evolution ().
Visualizing the Pathway
The following diagram illustrates the competing decomposition pathways you must mitigate.
Caption: Decomposition pathways showing how liquefaction and radical generation feed into autocatalytic thermal runaway.
Troubleshooting Guide: Synthesis & Processing
Issue 1: "My reaction exotherms uncontrollably during nitration."
Diagnosis: Accumulation of unreacted substrate followed by rapid initiation.
Root Cause: Nitration of aminopyrazoles is highly exothermic. If the addition rate of the nitrating agent (e.g.,
) exceeds the reaction consumption rate, you build a "thermal bomb."
Corrective Protocol:
Cryogenic Control: Maintain reactor temperature < 0°C during addition.
Acid Concentration: Ensure
concentration is >95%. Water acts as a reaction poison, slowing the rate initially (accumulation) and leading to a surge later.
Quench Protocol: Never quench directly into water if the reaction mass is hot. Pour the reaction mixture onto ice with vigorous stirring to dissipate heat instantly.
Issue 2: "The product turns yellow/brown during vacuum drying."
Diagnosis: Acid-catalyzed degradation.
Root Cause: Nitro-aminopyrazoles are weak bases. Traces of mineral acid (
) trapped in the crystal lattice lower the pH, catalyzing nitro-to-nitrite rearrangement or hydrolysis.
Corrective Protocol:
The pH Check: Disperse 100 mg of solid in 10 mL neutral water. pH must be > 5.0.
Buffer Wash: Final wash with 5%
or Ammonium Acetate buffer before drying.
Temperature Limit: Do not dry > 50°C. Use high vacuum (< 10 mbar) rather than heat.
Data Reference: Thermal Stability Profiles
Use this table to benchmark your compound. Note: Data represents typical values; batch purity affects results.
Standard recrystallization can induce decomposition if the solvent boils > 100°C. Use this "Crash-Out" method for maximum stability.
Objective: Purify crude nitro-aminopyrazole without thermal stress.
Dissolution: Dissolve crude material in DMSO or DMF at room temperature (Max 40°C). Do not boil.
Filtration: Filter to remove insoluble mechanical impurities.
Precipitation: Slowly add the filtrate dropwise into a stirred vessel of Ice-Cold Water (0-5°C) . Ratio: 1 part solvent to 10 parts water.
Maturation: Stir for 30 minutes. The product will precipitate as a fine solid.
Isolation: Filter and wash extensively with water to remove all traces of DMSO/DMF.
Drying: Lyophilization (Freeze Drying) is preferred over oven drying to prevent thermal degradation.
Safety Workflow: Go/No-Go Decision Tree
Before scaling up any reaction involving >5g of nitro-aminopyrazoles, execute this logic flow.
Caption: Safety decision tree for scaling up nitro-aminopyrazole synthesis. TMRad = Time to Maximum Rate under adiabatic conditions.
Frequently Asked Questions (FAQ)
Q: Can I store these compounds in solution?A:Avoid if possible. In polar aprotic solvents (DMSO, DMF), nitro-aminopyrazoles are more susceptible to nucleophilic attack and rearrangement, especially if the solvent contains trace amines or water. Store as a dry solid at -20°C.
Q: Why does my DSC show two peaks?A: The first endothermic peak is likely melting . The second exothermic peak is decomposition . If these peaks are close (<20°C apart), the liquid phase is acting as a solvent for the decomposition reaction (Bawn kinetics), making the compound significantly more dangerous than a solid-state decomposition model would predict.
Q: Is it safe to mill/grind these compounds?A: Nitro-aminopyrazoles are classified as energetic materials. While some (like LLM-116) are "insensitive," they can still be triggered by friction. Always wet-grind (with water or ethanol) or use a jet mill with an inert gas loop. Never dry grind in a ball mill.
References
Thermal Decomposition Mechanisms
Sinditskii, V. P., et al. "Thermal decomposition of nitropyrazoles." Thermochimica Acta, 2014.
Key Finding: Establishes the radical mechanism and the role of the amino group in lowering activ
Autocatalysis in Energetic Materials
Muravyev, N. V., et al. "Apparent autocatalysis due to liquefaction: thermal decomposition of ammonium 3,4,5-trinitropyrazolate."[1] Physical Chemistry Chemical Physics, 2018.
Key Finding: Proves that the liquid phase (melt)
Synthesis & Safety of Nitroazoles
Pagoria, P. F., et al. "A Review of the Synthesis and Properties of the Dinitropyrazoles.
Key Finding: Comprehensive review of synthesis safety and stability data for LLM-116 and deriv
Troubleshooting low conversion rates in the synthesis of 1,5-dimethyl-4-nitro-pyrazole derivatives
Technical Support Center: Optimization of 1,5-Dimethyl-4-Nitro-Pyrazole Synthesis Introduction The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole is a critical intermediate step in the production of high-energy density ma...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 1,5-Dimethyl-4-Nitro-Pyrazole Synthesis
Introduction
The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole is a critical intermediate step in the production of high-energy density materials (HEDMs) and specific kinase inhibitors. While the nitration of pyrazoles is generally considered robust, the specific functionalization of the 1,5-dimethyl scaffold presents unique challenges regarding regiochemical purity of the starting material and reaction stalling during electrophilic aromatic substitution (EAS).
This guide addresses the two primary failure modes:
The "Phantom" Yield Loss: Using the wrong regioisomer (1,3-dimethylpyrazole) as a starting material.
The Nitration Stall: Incomplete conversion due to deactivation and water accumulation in mixed-acid media.
Part 1: Diagnostic & Decision Framework
Before altering reaction conditions, you must validate your starting material. The most common cause of "synthesis failure" in this pathway is not the nitration itself, but the use of 1,3-dimethylpyrazole instead of 1,5-dimethylpyrazole .
Workflow Visualization
Figure 1: Decision matrix for troubleshooting 1,5-dimethyl-4-nitro-pyrazole synthesis. Note that distinguishing the 1,3 and 1,5 isomers is the critical gatekeeper step.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Starting Material Integrity (Regioselectivity)
Q: My nitration reaction proceeds, but the final product NMR doesn't match the literature for 1,5-dimethyl-4-nitro-pyrazole. Why?
A: You likely nitrated 1,3-dimethylpyrazole by mistake.
The synthesis of the precursor (reaction of methylhydrazine with 1,3-dicarbonyls) is highly regioselective toward the 1,3-isomer (thermodynamically favored) unless specific conditions are used.
The Mechanism: Methylhydrazine (
) has two nucleophilic nitrogens. The is less sterically hindered and attacks the most electrophilic carbonyl. In standard synthesis (e.g., with 4,4-dimethoxy-2-butanone), this favors the formation of 1,3-dimethylpyrazole.
Verification: Check your starting material 1H NMR.
1,3-isomer: C3-Me and N-Me are spatially distant. NOESY will show no correlation between the methyl groups.
1,5-isomer: C5-Me and N-Me are adjacent. NOESY will show a strong correlation (cross-peak) between the two methyl singlets.
Q: How do I ensure I synthesize the correct 1,5-dimethylpyrazole precursor?A: You must invert the standard regioselectivity.
Solvent Control: Use fluorinated alcohols like Hexafluoroisopropanol (HFIP) . HFIP hydrogen bonds with the carbonyls, altering their electrophilicity and favoring the 1,5-isomer formation [1].
Protonation State: Controlling pH during cyclization can shift the nucleophilicity of the hydrazine nitrogens.
Category 2: The Nitration Reaction (Conversion Optimization)
Q: I am using standard mixed acid (H2SO4/HNO3), but conversion stalls at ~60%. Adding more HNO3 doesn't help. Why?
A: This is a classic "Water of Reaction" trap.
As nitration proceeds (
), water is generated.
Deactivation: The pyrazole ring is basic. As water concentration increases, the sulfuric acid protonates the pyrazole nitrogen (
) to form the pyrazolium cation .
Inertness: The pyrazolium cation is highly electron-deficient and resistant to electrophilic attack by the nitronium ion (
).
Solution: You must maintain a high acid strength to keep the equilibrium favorable or use a dehydrating nitration agent.
Q: What is the recommended protocol to fix the conversion stall?
A: We recommend two protocols. Protocol A is for scale-up (cost-effective), while Protocol B (TFAA) is for high-value/small-scale synthesis where yield is paramount.
Comparison of Nitration Methods
Feature
Method A: Mixed Acid (Standard)
Method B: TFAA / HNO3 (Recommended)
Reagents
H2SO4 (98%) / Fuming HNO3
Trifluoroacetic Anhydride / NH4NO3 or HNO3
Temperature
60°C - 90°C (Requires heat)
0°C - 10°C (Mild)
Active Species
(inhibited by water)
(Acetyl nitrate equivalent)
Conversion
Often stalls at 60-70%
Typically >95%
Safety
High exotherm risk
Controlled exotherm, no strong acid waste
Part 3: Validated Experimental Protocols
Protocol A: High-Conversion Nitration using TFAA (The "Rescue" Method)
Use this method if your mixed-acid nitrations are failing.
Solvent: Acetonitrile or DCM (optional, can be run neat in TFAA)
Step-by-Step:
Setup: Flame-dry a round-bottom flask under
.
Dissolution: Dissolve 1,5-dimethylpyrazole in TFAA at 0°C. Note: This is exothermic; add TFAA slowly.
Nitrate Generation: Add
portion-wise (solid) or dropwise over 30 minutes, maintaining internal temp < 10°C.
Mechanism:[2][3][4] TFAA reacts with nitrate to form trifluoroacetyl nitrate, a powerful nitrating agent that operates under milder conditions than mixed acid [2].
Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours.
Quench: Pour mixture onto crushed ice/sodium bicarbonate solution.
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over
.
Protocol B: Modified Mixed Acid (For Scale-Up)
Use this method if TFAA is too expensive, but strictly control water content.
Dissolution: Dissolve 1,5-dimethylpyrazole in 20% Oleum (H2SO4 with 20% free SO3). The SO3 acts as a water scavenger.
Addition: Add Fuming
(1.5 equiv) dropwise at 0°C.
Ramp: After addition, heat to 60°C for 2 hours. The heat is required to overcome the deactivation of the pyrazolium salt.
Safety Note: Do not overheat (>90°C) as oxidative ring opening can occur.
Part 4: Reaction Mechanism Visualization
Understanding the electrophilic attack at C4 is crucial. The 1,5-dimethyl substitution pattern sterically crowds the N1 position, but leaves C4 accessible.
Figure 2: Electrophilic Aromatic Substitution mechanism. Note that protonation of the Pyrazole Nitrogen (Factor 2) competes with the Nitronium attack, necessitating strong acid or anhydrous conditions.
References
Regioselectivity in Pyrazole Synthesis
Fustero, S., et al. "Regioselective synthesis of pyrazoles from 1,3-diketones and hydrazines using fluorinated alcohols." Journal of Organic Chemistry, 2008.[5]
Note: HFIP is the gold standard for reversing regioselectivity to favor 1,5-isomers.
Nitration Methodologies (TFAA vs Mixed Acid)
Dalinger, I. L., et al. "Direct nitration of five membered heterocycles." Arkivoc, 2005 (iii), 179-191.[6][7]
Relevance: Compares Method A (Mixed Acid) vs Method B (TFAA/HNO3) specifically for dimethylpyrazole derivatives, showing superior yields with TFAA.
General Synthesis of Nitro-Pyrazoles
"Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole."[3][8] PrepChem.
Relevance: Provides the baseline conditions for mixed-acid nitr
Technical Support Center: Scale-Up of 3-Amino-1,5-dimethyl-4-nitropyrazole Production
Welcome to the technical support center for the synthesis and scale-up of 3-amino-1,5-dimethyl-4-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 3-amino-1,5-dimethyl-4-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to ensure a successful and efficient scale-up process.
Introduction to the Synthesis
The synthesis of 3-amino-1,5-dimethyl-4-nitropyrazole typically involves the nitration of a 3-amino-1,5-dimethylpyrazole precursor. While the reaction appears straightforward on a laboratory scale, scaling up production can introduce a host of challenges related to reaction control, product purity, and safety. This guide aims to address these issues directly, providing practical, field-tested advice.
The primary synthetic route involves the direct nitration of 1,5-dimethyl-3-aminopyrazole. This electrophilic substitution reaction is highly regioselective due to the directing effects of the amino and methyl groups on the pyrazole ring.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 3-amino-1,5-dimethyl-4-nitropyrazole.
Issue 1: Low Yield of the Desired Product
Symptoms:
Significantly lower than expected isolated yield of 3-amino-1,5-dimethyl-4-nitropyrazole.
Presence of multiple spots on Thin Layer Chromatography (TLC) of the crude product.
Potential Causes & Solutions:
Incomplete Nitration: The nitrating agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate.
Solution: Ensure the use of a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.[1][2] Carefully control the reaction temperature, as nitration reactions are often exothermic. A gradual, dropwise addition of the nitrating agent to the cooled substrate solution is recommended to maintain temperature control. Monitor the reaction progress by TLC until the starting material is consumed.
Formation of Byproducts: Over-nitration or side reactions can lead to the formation of undesired isomers or degradation products. The pyrazole ring system is susceptible to electrophilic substitution, and harsh reaction conditions can promote multiple nitrations.[1][3]
Solution: Optimize the stoichiometry of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided. Maintain a low reaction temperature (typically 0-10 °C) to minimize side reactions.
Product Loss During Work-up and Purification: The product may have some solubility in the aqueous phase during work-up, or losses may occur during recrystallization or chromatography.
Solution: During the aqueous work-up, ensure the pH is adjusted to precipitate the maximum amount of product. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) can improve recovery from the aqueous layer. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.[4][5]
Issue 2: Difficulty in Product Purification
Symptoms:
The isolated product is an oil or a waxy solid instead of a crystalline solid.
Persistent impurities are observed in NMR or LC-MS analysis despite purification attempts.
Potential Causes & Solutions:
Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the desired product can be challenging to separate using column chromatography.
Solution: Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve better separation. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can alter the elution order and improve separation.
Ineffective Recrystallization: The chosen solvent may not be optimal for crystallizing the product and removing impurities.
Solution: Conduct small-scale solvent screening to identify the best recrystallization solvent or solvent pair.[4][5] Good solvents for pyrazole derivatives often include ethanol, ethyl acetate, or mixtures with hexanes.[5] If the product oils out, try adding a seed crystal or scratching the inside of the flask to induce crystallization.
Presence of Isomeric Impurities: The formation of other nitrated isomers can complicate purification.
Solution: Careful optimization of the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, is crucial to minimize the formation of isomers. Regioselectivity is a key challenge in pyrazole chemistry.[6][7]
Issue 3: Exothermic Reaction and Temperature Control Issues
Symptoms:
A rapid and uncontrolled increase in reaction temperature upon addition of the nitrating agent.
Darkening of the reaction mixture, indicating potential decomposition.
Potential Causes & Solutions:
Highly Exothermic Nature of Nitration: Nitration reactions are notoriously exothermic and can lead to thermal runaways if not properly controlled, which is a major safety concern during scale-up.
Solution: Employ a robust cooling system, such as an ice-salt bath or a cryocooler, to maintain the desired reaction temperature. Add the nitrating agent slowly and subsurface to ensure rapid mixing and heat dissipation. For larger scale reactions, consider using a jacketed reactor with a circulating cooling fluid. Continuous flow reactors can also offer superior temperature control for highly exothermic reactions.[8]
Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.
Solution: Use an overhead mechanical stirrer for larger scale reactions to ensure efficient mixing. The design of the reactor and stirrer should promote good heat transfer from the reaction mixture to the cooling medium.
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for the synthesis of 3-amino-1,5-dimethyl-4-nitropyrazole?
A1: A mixture of concentrated nitric acid and concentrated sulfuric acid is a commonly used and effective nitrating agent for this transformation.[1][2] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The ratio of nitric acid to sulfuric acid should be carefully optimized to control the reaction rate and minimize side product formation.
Q2: How can I monitor the progress of the nitration reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and any byproducts. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What are the key safety precautions to take during this synthesis?
A3: Nitration reactions are potentially hazardous and must be conducted with extreme caution.[9]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Fume Hood: Perform the reaction in a well-ventilated fume hood.
Temperature Control: As discussed, strict temperature control is critical to prevent a runaway reaction.
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice water to dissipate heat and dilute the strong acids.
Q4: My final product is a dark-colored solid. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, and stir for a short period before filtering the carbon off through a pad of celite. Subsequent recrystallization should yield a purer, lighter-colored product.
Experimental Protocols
General Protocol for the Nitration of 1,5-Dimethyl-3-aminopyrazole
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dimethyl-3-aminopyrazole in concentrated sulfuric acid at 0 °C (ice bath).
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for the time determined by TLC monitoring (typically 1-2 hours).
Carefully pour the reaction mixture onto crushed ice with stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
If the solution is colored, add a small amount of activated carbon and hot filter.
Allow the solution to cool slowly to room temperature to form crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
Dry the purified crystals under vacuum.
Data Summary
Parameter
Recommended Value/Range
Notes
Reactant Ratio
1.0 - 1.2 equivalents of Nitric Acid
A slight excess helps drive the reaction to completion.
Reaction Temperature
0 - 10 °C
Crucial for controlling exothermicity and minimizing byproducts.
Reaction Time
1 - 3 hours
Monitor by TLC for completion.
Purification Method
Recrystallization or Column Chromatography
Solvent selection is key for effective purification.
Typical Yield
60 - 80%
Yields can vary based on scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-amino-1,5-dimethyl-4-nitropyrazole.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
Cirrincione, G., Almerico, A. M., D'Anna, F., & Grimaudo, S. (2000). The Chemistry of Pyrazole and its Derivatives. Targets in Heterocyclic Systems, 4, 1-50.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. Butterworth-Heinemann.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
Armarego, W. L., & Chai, C. L. (2012).
Khan, M. A., & Lynch, B. M. (1971). Revisions of Structural Assignments for 1-Methyl-(3 and 5)-amino-4-nitropyrazoles and Related Compounds. Canadian Journal of Chemistry, 49(21), 3566-3570.
Panke, G., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 354-363. Retrieved from [Link]
Ravi, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7293. Retrieved from [Link]
Shackelford, S. A., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
Figshare. (2010, January 15). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Retrieved from [Link]
Technical Comparison Guide: 1H NMR Spectral Analysis of 1,5-Dimethyl-4-nitro-1H-pyrazol-3-amine
Executive Summary Compound: 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine CAS: 1150617-54-1 (Representative) Molecular Formula: C H N O Core Application: Key intermediate in the synthesis of fused heterocycles (e.g., pyrazolo[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine
CAS: 1150617-54-1 (Representative)
Molecular Formula: C
HNOCore Application: Key intermediate in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.
This guide provides a definitive analytical framework for characterizing 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine . In drug discovery, the synthesis of substituted pyrazoles via hydrazine condensation often yields a mixture of regioisomers (1,3-dimethyl vs. 1,5-dimethyl). Distinguishing the target 1,5-dimethyl isomer from its 1,3-dimethyl alternative is critical for structure-activity relationship (SAR) integrity.
This document compares the spectral "performance" of the target compound against its primary regioisomer and its non-nitrated precursor, providing a self-validating protocol for structural confirmation.
Structural & Electronic Context
The molecule features a "push-pull" electronic system:
Electron Donor (Push): The amine group (
) at position 3.
Electron Acceptor (Pull): The nitro group (
) at position 4.
This conjugation significantly affects the chemical shifts, deshielding the ring substituents compared to non-nitrated precursors. The steric proximity of the
-methyl (position 1) and -methyl (position 5) groups is the definitive structural handle for isomeric differentiation.
Analytical Workflow
The following decision tree outlines the logic for confirming the target structure from a crude reaction mixture.
Figure 1: Analytical logic flow for validating pyrazole regiochemistry.
Experimental Protocol
Sample Preparation
Standard chloroform (
) is often insufficient for this compound due to the polarity introduced by the nitro group and the potential for rapid amine proton exchange.
Recommended Solvent: DMSO-
(Dimethyl sulfoxide-d6).
Concentration: 5–10 mg in 0.6 mL solvent.
Justification: DMSO forms hydrogen bonds with the amine protons, sharpening the signal and shifting it downfield (away from aliphatic noise), allowing for accurate integration.
Acquisition Parameters[1]
Frequency: 400 MHz or higher recommended (to resolve methyl singlets).
Pulse Sequence: Standard 1H ZG30.
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the quaternary methyls).
Deshielded by the ortho-nitro group; broadness indicates exchangeable protons.
Pos 1
3.60 – 3.75
Singlet ()
3H
Attached to nitrogen; shift is characteristic of N-methyl pyrazoles.
Pos 5
2.45 – 2.55
Singlet ()
3H
Deshielded by the adjacent nitro group (Pos 4) and the aromatic ring current.
Aromatic H
Pos 4
ABSENT
-
0H
Confirmation of full substitution at C4 (successful nitration).
> Note: Chemical shifts may vary by
0.05 ppm depending on concentration and water content in DMSO.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product against its two most common "contaminants": the unreacted precursor and the regiochemical isomer.
Comparison 1: Target vs. Regioisomer (1,3-Dimethyl)
In the synthesis of methyl-pyrazoles, the 1,3-dimethyl isomer is the primary alternative formed. They have identical mass (LCMS cannot distinguish them easily).
Feature
Target: 1,5-Dimethyl
Alternative: 1,3-Dimethyl
differentiation Logic
Shift
~2.50 ppm
~2.00 – 2.20 ppm
The C5-Me (Target) is sterically crowded and deshielded by N1. The C3-Me (Alternative) is in a more open environment.
NOE Signal
Strong
Absent
Definitive Test: In the 1,5-isomer, the -Me and -Me are spatially adjacent.
Steric Environment
Crowded (N1/C5)
Relaxed (N1/C3)
Affects melting point and solubility.
Comparison 2: Target vs. Precursor (Non-nitrated)
Monitoring the nitration reaction requires tracking the disappearance of the C4-proton.
Feature
Product (Nitro)
Precursor (H)
Differentiation Logic
C4-Proton
Absent
5.30 – 5.80 ppm ()
The precursor has a sharp aromatic singlet at C4. Its disappearance confirms nitration.
Shift
~6.5 ppm
~4.5 – 5.0 ppm
The nitro group is strongly electron-withdrawing, pulling density from the amine and shifting it downfield.
Advanced Verification: The NOESY Standard
To certify the structure as the 1,5-dimethyl isomer (and not the 1,3-dimethyl), a 1D-NOE or 2D-NOESY experiment is required. This is the "Gold Standard" for publication-quality characterization.
The NOE Logic Visualized
The diagram below illustrates the spatial relationships that generate the Nuclear Overhauser Effect (NOE) signal.
Figure 2: Structural basis for NOE differentiation.[2][3] The proximity of N-Me and C-Me in the 1,5-isomer results in a distinct signal enhancement.
Troubleshooting Common Issues
Issue
Observation
Root Cause
Solution
Broad Amine Peak
appears as a "hump" or is invisible.
Rapid proton exchange with water in the solvent.
Dry the sample; use a fresh ampoule of DMSO-; or cool the probe to 280K to slow exchange.
Split Methyl Peaks
Methyl singlets appear as doublets or have shoulders.
Mixture of Rotamers or Isomers.
If ratio is ~50:50, likely a regioisomer mixture. If minor shoulders (<5%), likely rotamers due to steric hindrance of the nitro group.
Extra Singlet ~3.3 ppm
Sharp singlet overlaying signals.
Water in DMSO.
Standard impurity. Does not affect structural assignment but complicates integration.
References
NMR Chemical Shifts of Pyrazoles:
Comprehensive database of pyrazole shifts, including N-methyl effects.
Limbach, H. H., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Freie Universität Berlin.
[Link]
Structural Characterization of Nitropyrazoles:
Crystallographic and spectral data for dimethyl-nitropyrazoles.
Abu-Safieh, K. A., et al. "5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole." Acta Crystallographica Section E. (2007).
[Link]
General 1H NMR Data for 1,3-Dimethylpyrazole:
Reference data for the alternative isomer.
SpectraBase. "1,3-Dimethylpyrazole NMR Chemical Shifts."
[Link]
Technical Guide: FTIR Spectral Differentiation of Nitro and Amine Groups in Pyrazole Derivatives
Topic: FTIR Characteristic Peaks of Nitro and Amine Groups in Pyrazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Characteristic Peaks of Nitro and Amine Groups in Pyrazole Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In medicinal chemistry, pyrazole derivatives are privileged scaffolds due to their prevalence in analgesic, anti-inflammatory, and anticancer therapeutics (e.g., Celecoxib, Rimonabant). The functionalization of the pyrazole core with nitro (
) or amine () groups significantly alters the electronic distribution and pharmacological profile of the molecule.
Fourier Transform Infrared (FTIR) spectroscopy is the primary rapid-screening tool for validating these substitutions. However, the pyrazole ring’s inherent vibrational modes—specifically the
and (ring) stretches—can obscure diagnostic peaks of substituents. This guide provides a definitive spectral comparison, enabling researchers to distinguish between nitro- and amino-pyrazoles with high confidence.
Theoretical Grounding: Vibrational Modes in Heterocyclic Systems
The Pyrazole Micro-Environment
The pyrazole ring is a
-excessive heteroaromatic system. Substituents at positions 3, 4, or 5 experience significant conjugation effects.
Electron Withdrawal (Nitro): The
group at position 4 (a common substitution site) withdraws electron density, shortening the bonds and shifting stretching frequencies to higher wavenumbers compared to aliphatic nitro compounds, though conjugation with the ring can counter this by introducing single-bond character.
Electron Donation (Amine): The
group donates electron density into the ring, often lowering the force constant of the bonds and affecting the ring's stretch.
Comparative Spectral Fingerprints[1][2][3][4][5]
Functional Group
Vibrational Mode
Frequency Range ()
Intensity
Diagnostic Note
Nitro ()
Asymmetric Stretch ()
1560 – 1490
Strong
Often the most intense band in the spectrum.
Symmetric Stretch ()
1360 – 1290
Strong
Paired with ; ~200 separation is characteristic.
Stretch
850 – 830
Medium
Scissoring mode; useful for confirmation.
Primary Amine ()
Asymmetric Stretch
3500 – 3300
Medium
Higher frequency of the doublet.
Symmetric Stretch
3400 – 3200
Medium
Lower frequency of the doublet.
Scissoring ()
1650 – 1580
Medium-Strong
Can overlap with Pyrazole .
Pyrazole Skeleton
Ring Stretch
1630 – 1580
Variable
"Imine-like" character; shifts based on substitution.
Ring (Unsubstituted)
3400 – 3100
Broad/Strong
Broad band due to H-bonding; obscures amine peaks.
Detailed Comparative Analysis
The Nitro Group (
)
The nitro group is chemically "loud" in IR spectroscopy.[1] In pyrazole derivatives, such as 4-nitropyrazole , the two oxygen atoms are equivalent on the NMR timescale but vibrate distinctively in IR.
Asymmetric Stretching (
): found typically between 1550–1510 . In highly conjugated systems (e.g., 1-phenyl-3-methyl-4-nitropyrazole), this may shift to slightly lower wavenumbers (~1500 ) due to resonance reducing the bond order.
Symmetric Stretching (
): found between 1360–1320 .
Differentiation Strategy: The presence of both strong bands is required for confirmation.[1] A single band in the 1500 region could be confused with aromatic
stretches, but the intensity of the nitro peak is usually far superior.
The Amine Group (
) vs. Pyrazole Ring
Distinguishing an exocyclic amino group (e.g., 3-aminopyrazole ) from the endocyclic ring nitrogen (
) is the most common challenge.
Primary Amine (
): Look for the classic doublet (two distinct spikes) at the high-frequency end (3400–3300 ).
Ring
: Appears as a broad, singlet mound centered around 3200 . This broadening is caused by intermolecular hydrogen bonding between pyrazole units (dimerization).
Conflict Resolution: If the spectrum shows a sharp doublet riding on top of a broad mound, the molecule likely contains both an amine substituent and an unsubstituted ring nitrogen. If the ring nitrogen is substituted (e.g., 1-methyl-4-aminopyrazole), the broad mound disappears, leaving only the sharp amine doublet.
Experimental Protocol: KBr Pellet Method
Standardized workflow for solid pyrazole derivatives to ensure reproducibility.
Phase 1: Sample Preparation
Objective: Create a transparent matrix to minimize light scattering (Christiansen effect).
Desiccation: Dry the pyrazole derivative in a vacuum desiccator over
for 4 hours to remove surface moisture (water absorbs strongly at 3400 , interfering with amine analysis).
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade Potassium Bromide (KBr).
Note: High concentration leads to peak truncation (flat-topping).
Grinding: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Do not over-grind if the sample is hygroscopic.
Phase 2: Pellet Formation
Assembly: Place the powder into a 13 mm die set.
Pressing: Apply 8–10 tons of pressure using a hydraulic press for 2 minutes.
Vacuum: Ideally, evacuate the die during pressing to remove trapped air bubbles.
Inspection: The resulting pellet should be transparent/translucent. If opaque/white, regrind and repress.
Phase 3: Data Acquisition
Background: Collect a background spectrum of an empty path or pure KBr pellet (32 scans).
Scan: Collect the sample spectrum (4000–400
, 4 resolution, 32 scans).
Processing: Apply baseline correction. Do not apply heavy smoothing, as this can merge the amine doublet.
Decision Logic & Visualization
Spectral Analysis Workflow
The following diagram illustrates the logical pathway for distinguishing these groups based on spectral data.
Caption: Logical decision tree for identifying functional groups in pyrazole derivatives based on FTIR spectral features.
Vibrational Mode Interaction
This diagram details the specific atomic motions corresponding to the diagnostic peaks.
Caption: Interaction map of vibrational modes showing frequency ranges and potential spectral overlaps.
References
MDPI. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]
ACRHEM. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from [Link] (Specific paper: Spectrochimica Acta Part A)
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
Comparative Guide: UV-Vis Absorption Spectra of Methylated Nitropyrazoles
Executive Summary Objective: To provide a technical comparison of the UV-Vis absorption characteristics of isomeric methylated nitropyrazoles, specifically 1-methyl-3-nitropyrazole , 1-methyl-4-nitropyrazole , and 1-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a technical comparison of the UV-Vis absorption characteristics of isomeric methylated nitropyrazoles, specifically 1-methyl-3-nitropyrazole , 1-methyl-4-nitropyrazole , and 1-methyl-5-nitropyrazole .
Key Insight: The position of the nitro group relative to the N-methyl group dictates the extent of electronic conjugation and steric hindrance. This results in distinct spectral fingerprints:
1-Methyl-4-nitropyrazole exhibits the most red-shifted (bathochromic) absorption due to maximized "push-pull" conjugation.
1-Methyl-5-nitropyrazole exhibits a significant blue shift (hypsochromic) and reduced intensity due to steric torsion forcing the nitro group out of planarity.
Theoretical Background: Electronic Effects
To interpret the spectra accurately, one must understand the interplay between electronic conjugation and steric hindrance in the pyrazole ring system.
The "Push-Pull" Mechanism
Nitropyrazoles function as donor-acceptor systems.
Donor: The pyrrole-like nitrogen (N1) donates electron density into the ring.
Acceptor: The nitro group (-NO
) withdraws electron density.
Effect: When these two groups are electronically coupled (conjugated) through the
-system, the energy gap between the HOMO and LUMO decreases, resulting in lower energy (longer wavelength) absorption.
Steric Inhibition of Resonance
In 1-methyl-5-nitropyrazole , the N-methyl group and the C5-nitro group are in an ortho-like relationship. The van der Waals repulsion between the methyl hydrogens and the nitro oxygens forces the nitro group to rotate out of the plane of the pyrazole ring. This decoupling breaks the conjugation pathway, increasing the transition energy (shorter wavelength).
Visualization of Electronic Pathways
The following diagram illustrates the conjugation efficiency and steric disruption across the isomers.
Caption: Comparative electronic pathways showing direct conjugation in the 4-isomer vs. steric decoupling in the 5-isomer.
Comparative Spectral Data
The following data synthesizes experimental findings for the three isomers in polar solvents (Ethanol/Methanol).
Compound
Structure
(nm)
Electronic Character
Key Spectral Feature
1-Methyl-4-nitropyrazole
Para-like substitution
317 nm
Strong "Push-Pull" Conjugation
Distinct, intense band in the UVA region.
1-Methyl-3-nitropyrazole
Meta-like substitution
~270–280 nm
Planar, Moderate Conjugation
Standard aromatic absorption; reference point.
1-Methyl-5-nitropyrazole
Ortho-like substitution
< 260 nm (or shoulder)
Sterically Hindered / Twisted
Significant blue shift; lower extinction coefficient ().
Detailed Analysis
1-Methyl-4-nitropyrazole (The Red-Shifted Standard):
This isomer displays the longest wavelength absorption.[1] The electrons can delocalize effectively from the N1-methyl nitrogen, through the C=C double bonds, directly to the nitro group at C4.
Diagnostic Use: A strong peak >310 nm is a positive identifier for the 4-nitro isomer.
1-Methyl-3-nitropyrazole (The Planar Reference):
The nitro group at C3 is sufficiently distant from the N1-methyl group to avoid steric clash. The molecule remains planar, allowing for conjugation, though the electronic pathway is less direct than in the 4-isomer.
Diagnostic Use: Absorbs in the standard UV range for nitro-heterocycles.
1-Methyl-5-nitropyrazole (The Steric Outlier):
The proximity of the bulky methyl group and the nitro group creates significant steric strain.
Consequence: The nitro group rotates (twists) to relieve strain. This rotation diminishes the overlap between the
-orbitals of the ring and the nitro group.
Result: The spectrum resembles that of a non-conjugated nitro compound or shows a marked decrease in intensity and wavelength compared to the 3-isomer.
Experimental Protocol: Spectral Acquisition
To ensure reproducible data, follow this self-validating protocol.
Reagents & Equipment[2]
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm). Note: Avoid Acetone or DMF due to high UV cutoff.
Concentration: Prepare a stock solution of
M.
Blank: Pure solvent from the same batch used for dissolution.
Step-by-Step Methodology
Baseline Correction:
Fill two quartz cuvettes with pure solvent.
Run a baseline correction (Autozero) from 200 nm to 400 nm.
Validation: The absorbance should be
across the range.
Sample Preparation:
Weigh 1-2 mg of the nitropyrazole derivative accurately.
Dissolve in 100 mL of solvent (Stock A).
Dilute Stock A (1:10) to achieve a working concentration of ~
M.
Why: Nitropyrazoles have high extinction coefficients (
). High concentrations will saturate the detector (Abs > 2.0).
Acquisition:
Scan range: 200–400 nm.
Scan speed: Medium (approx. 200 nm/min).
Validation: Check for the solvent cutoff peak below 210 nm. If the peak flattens (plateaus) at Abs > 2.5, dilute the sample further.
Data Interpretation Workflow:
Caption: Decision tree for identifying nitropyrazole isomers based on UV-Vis spectral maxima.
References
Dumanović, D., et al. (1994).[2] Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles, 37(3).[2] Link
ChemicalBook. (2026). 4-Nitropyrazole Properties and Spectral Data. Link
PubChem. (2025). 1-Methyl-4-nitropyrazole Compound Summary. Link
Regiec, A., et al. (2014). Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole: Experimental and theoretical spectroscopic properties. Journal of Molecular Structure. Link
Katritzky, A. R., & Lagowski, J. M. (1963). Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on tautomerism and steric effects in azoles).
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-
Introduction This document provides a detailed, safety-first protocol for the proper disposal of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- (CAS No. 89607-18-1). As a substituted nitroaromatic pyrazole, this compound poss...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This document provides a detailed, safety-first protocol for the proper disposal of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- (CAS No. 89607-18-1). As a substituted nitroaromatic pyrazole, this compound possesses a combination of functional groups—a nitro group and an amine group—that necessitate careful and compliant waste management. The procedures outlined herein are synthesized from established regulatory guidelines and best practices for handling reactive chemical classes. This guide is intended for researchers, scientists, and laboratory professionals who handle this or structurally similar compounds.
Disclaimer: This guidance is based on the known hazards of nitro compounds and pyrazole derivatives.[1][2] Laboratory personnel must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and adhere to all local, state, and federal regulations, which supersede any information provided in this document.[3][4]
Hazard Profile and Risk Assessment
The primary hazards associated with 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- stem from its functional groups:
Nitro Group (-NO₂): Aromatic nitro compounds are recognized as hazardous and must be disposed of according to institutional and regulatory guidelines.[5] They can be reactive and potentially shock-sensitive, especially when contaminated.[5] Incompatibilities include strong bases, amines, and both oxidizing and reducing agents.[5]
Pyrazole Core: The parent compound, pyrazole, is flammable and can cause skin and eye irritation.[2][6] Safety data for various pyrazole derivatives consistently indicates risks of irritation and potential toxicity.[7][8]
Amine Group (-NH₂): The amine group imparts basic properties, creating a potential for strong reactions with acids.
Due to these characteristics, this compound must be managed as a reactive and toxic hazardous waste .
Prerequisite Safety Protocols: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks. All work should be conducted within a certified chemical fume hood.[5][10]
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
Body Protection: A flame-resistant lab coat is recommended due to the presence of the nitro functional group.[5]
Step-by-Step Waste Disposal Protocol
The proper management of this chemical waste is predicated on rigorous segregation and clear communication through labeling. Never dispose of this chemical down the drain or in the regular trash.[5]
Step 3.1: Waste Segregation
This is the most critical step to ensure safety and compliance.
Designated Waste Stream: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- must be collected in a dedicated waste container labeled "Hazardous Nitroaromatic Organic Waste" or as otherwise specified by your institution's EHS department.
Avoid Mixing: Do not mix this waste with other chemical streams, especially those that are incompatible.[10][11] Mixing can complicate disposal and create dangerous reactions.[12]
The following diagram illustrates critical incompatibilities.
Caption: Chemical incompatibility decision map.
Step 3.2: Container Selection and Labeling
Proper containment and labeling are legal requirements and essential for safety.[12]
Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[11] The container must be in good condition.[3]
Labeling: Immediately affix a completed EHS-provided hazardous waste label to the container.[11] The label must include:
The full chemical name: "1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-" . Do not use abbreviations or formulas.[3]
The approximate concentration and quantity of the waste.[3]
The date when waste was first added (accumulation start date).
Relevant hazard information (e.g., "Toxic," "Reactive").
Step 3.3: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory location pending pickup.
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[1][3]
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[3][11] Do not leave a funnel in the container.[3]
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[11]
Step 3.4: Arranging Final Disposal
The final disposal must be handled by trained professionals.
Contact EHS: Once the container is nearly full (e.g., 90% capacity) or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3][13]
Professional Disposal: The EHS office coordinates with licensed hazardous waste disposal contractors who will transport the waste to a permitted facility for final treatment, typically via high-temperature incineration.[1][10]
The overall disposal workflow is summarized in the diagram below.
Caption: Standard operating procedure for chemical waste disposal.
Emergency Procedures: Spill and Exposure Management
In the event of an accident, prompt and correct action is crucial.
Spill Response
Alert & Evacuate: Immediately alert personnel in the area. Evacuate if the spill is large or if you feel unwell.
Control Ignition Sources: If the substance is flammable, eliminate all potential ignition sources.[5]
Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a universal spill absorbent.[5]
Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
Decontamination: Clean the spill area thoroughly with soap and water.[5] Collect all cleaning materials as hazardous waste.
Report: Report the incident to your supervisor and EHS department.
Exposure First Aid
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation occurs.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.
References
Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Pyrazole Manufacturer & Bulk Supplier. (n.d.). Chemical Bull.
A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. (n.d.). Benchchem.
Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.
Researcher's Guide. (n.d.). Purdue University Environmental Health and Safety.
PubChem Compound Summary for CID 544647, 1,5-Dimethyl-4-nitro-1H-pyrazole. (n.d.). National Center for Biotechnology Information.
SAFETY DATA SHEET - Pyrazole. (2025). Fisher Scientific.
SAFETY DATA SHEET - 3-Methyl-1-phenyl-1H-pyrazole. (2025). Thermo Fisher Scientific.
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 89607-18-1
Synonyms: 3-Amino-1,5-dimethyl-4-nitropyrazole; 1,5-dimethyl-4-nitropyrazol-3-amine
Chemical Formula: C₅H₈N₄O₂
Molecular Weight: 156.14 g/mol [1]
Part 1: Executive Safety Summary & Risk Assessment
WARNING: Energetic Moiety Alert
While often classified primarily as an organic intermediate, this compound contains a nitro group (-NO₂) attached to a pyrazole ring. Nitro-pyrazoles are structurally related to energetic materials (explosives/propellants).[2][3] While the amino group (
) reduces sensitivity compared to polynitro-analogs, all nitro-pyrazoles must be treated as potentially shock- and heat-sensitive until specific calorimetry data proves otherwise.
GHS Hazard Classification (Synthesized)
Hazard Class
Category
Hazard Statement
Code
Physical
Unclassified*
Treat as Potentially Energetic/Flammable Solid
N/A
Health
Category 2
Causes skin irritation
H315
Health
Category 2A
Causes serious eye irritation
H319
Health
Category 3
May cause respiratory irritation
H335
> Note: "Unclassified" does not mean safe. It often indicates a lack of specific testing for explosive properties in standard databases. Always assume thermal instability.
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile gloves are insufficient for extended direct contact with nitro-aromatics/heterocycles due to potential permeation. Double-gloving is the mandatory standard.
Synthetic fabrics (polyester) melt into skin during a thermal event. Cotton chars but does not melt.
Part 3: Operational Handling Protocol
Engineering Controls & Setup
Primary Barrier: All weighing and transfers must occur inside a certified chemical fume hood .
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone. Electrostatic discharge (ESD) is a known ignition source for nitro-compounds.
Tooling: Use non-sparking spatulas (Teflon, Polypropylene, or wood). Avoid metal-on-metal friction (e.g., do not scrape a metal spatula against a glass frit).
Step-by-Step Handling Workflow (DOT Diagram)
Caption: Operational logic flow emphasizing the blast shield requirement for scale-up and the prohibition of metal tools.
Synthesis & Reaction Precautions
When using this compound as an intermediate (e.g., reducing the nitro group to a diamine):
Exotherm Risk: The reduction of nitro groups is highly exothermic. Add reducing agents (e.g., Pd/C + H₂, Fe/HCl) slowly and with active cooling (ice bath).
Intermediate Stability: If synthesizing from 3,5-dimethyl-4-nitropyrazole, ensure the nitration step is quenched into ice, not water, to control heat.
Part 4: Emergency Response & Decontamination
Spill Management Logic
Do not brush dry powder. Friction can trigger decomposition.
Isolate: Evacuate the immediate area (3-meter radius).
Wet Method: Gently mist the spill with a compatible solvent (Ethanol or Water) to suppress dust and desensitize the material.
Absorb: Cover with wet sand or vermiculite.
Collect: Use a plastic scoop (non-sparking) to transfer to a waste container.
First Aid
Inhalation: Move to fresh air immediately. Nitro compounds can cause methemoglobinemia (blue lips/fingernails). Seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol for washing skin, as it increases transdermal absorption.
Part 5: Waste Disposal Strategy
Critical Rule: Never dispose of nitro-pyrazoles in general trash or down the drain. They are potential explosion hazards in dry plumbing traps.
Disposal Decision Tree (DOT Diagram)
Caption: Segregation logic ensuring high-nitrogen solids are flagged for incineration.
References
Chemical Identity & CAS: Molbase. (n.d.). 1,5-dimethyl-4-nitropyrazol-3-amine.[1] Retrieved from
Synthesis & Reactivity: Perevalov, V. P., et al. (1983).[2][4] Synthesis of 3-amino-4-nitropyrazoles. Chemistry of Heterocyclic Compounds. Retrieved from
Energetic Properties (Analogous): Dalinger, I. L., et al. (2010). Nitropyrazoles:[1][3][5][6][7][8][9][10][11] 19. Selective nucleophilic substitution.... Russian Chemical Bulletin. (Context on nitro-pyrazole sensitivity).
General Safety (Nitro Compounds): Fisher Scientific. (2021).[12] Safety Data Sheet: 4-Nitropyrazole (Structural Analog). Retrieved from